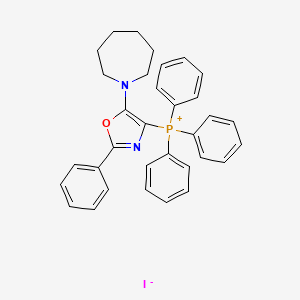
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azepane ring, oxazole ring, and triphenylphosphonium group contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the oxazole intermediate.
Attachment of the Triphenylphosphonium Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving cell signaling and molecular interactions due to its unique structural features.
Industry: The compound can be utilized in the development of new materials with specialized properties, such as catalysts or sensors.
作用機序
The mechanism of action of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to interact with cellular membranes, potentially affecting membrane potential and cellular signaling pathways. The azepane and oxazole rings may contribute to binding interactions with proteins or nucleic acids, influencing biological processes.
類似化合物との比較
Similar Compounds
(5-(Piperidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Similar structure with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide lies in the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the azepane ring with the oxazole and triphenylphosphonium groups enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
[5-(azepan-1-yl)-2-phenyl-1,3-oxazol-4-yl]-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OP.HI/c1-2-16-26-35(25-15-1)33-32(34-31(36-33)27-17-7-3-8-18-27)37(28-19-9-4-10-20-28,29-21-11-5-12-22-29)30-23-13-6-14-24-30;/h3-14,17-24H,1-2,15-16,25-26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGYGENKXVRZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32IN2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
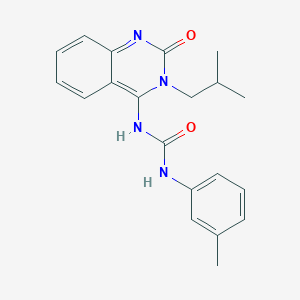
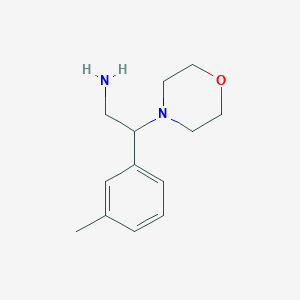
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)
![4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2373755.png)

![1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2373761.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)
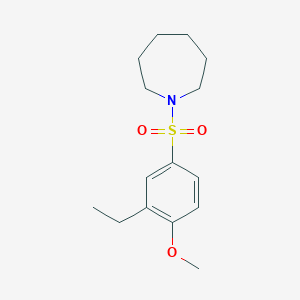

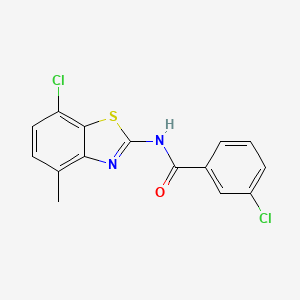
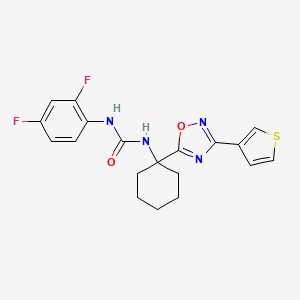
![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
